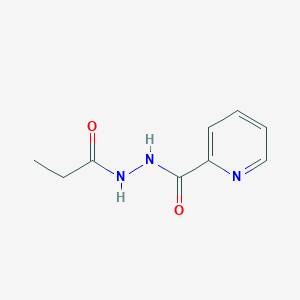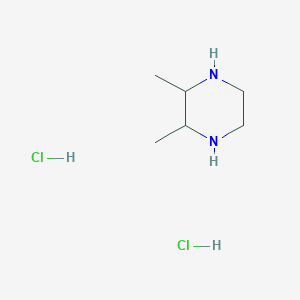
N'-propanoylpyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-propanoylpyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of pyridine and is known for its unique structural properties, which include a pyridine ring substituted with a propanoyl group and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-propanoylpyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with propanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-propanoylpyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
N’-propanoylpyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
N’-propanoylpyridine-2-carbohydrazide has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N’-propanoylpyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
N’-phenylpyridine-2-carbohydrazide:
4-ethoxy-N’-propanoylpyridine-2-carbohydrazide: This derivative has an ethoxy group, which can influence its reactivity and interactions with other molecules.
Uniqueness
N’-propanoylpyridine-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
54571-17-4 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
N'-propanoylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H11N3O2/c1-2-8(13)11-12-9(14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,11,13)(H,12,14) |
InChIキー |
MNSMLBROCRRKJZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NNC(=O)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B12451931.png)
![3-[(4-fluorophenyl)sulfanyl]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12451943.png)
![methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate](/img/structure/B12451946.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
![5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12451968.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12451977.png)
![N-(2-Nitrophenyl)-2-(5-{5-[(2-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-YL}naphthalen-1-YL)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12451980.png)
![2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12451988.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)
![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452008.png)

![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)

